

Calceolarioside B *Stauntonia hexaphylla* isolation

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Compound Focus: Calceolarioside B

CAS No.: 105471-98-5

Cat. No.: S628172

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Plant Material and Initial Extraction

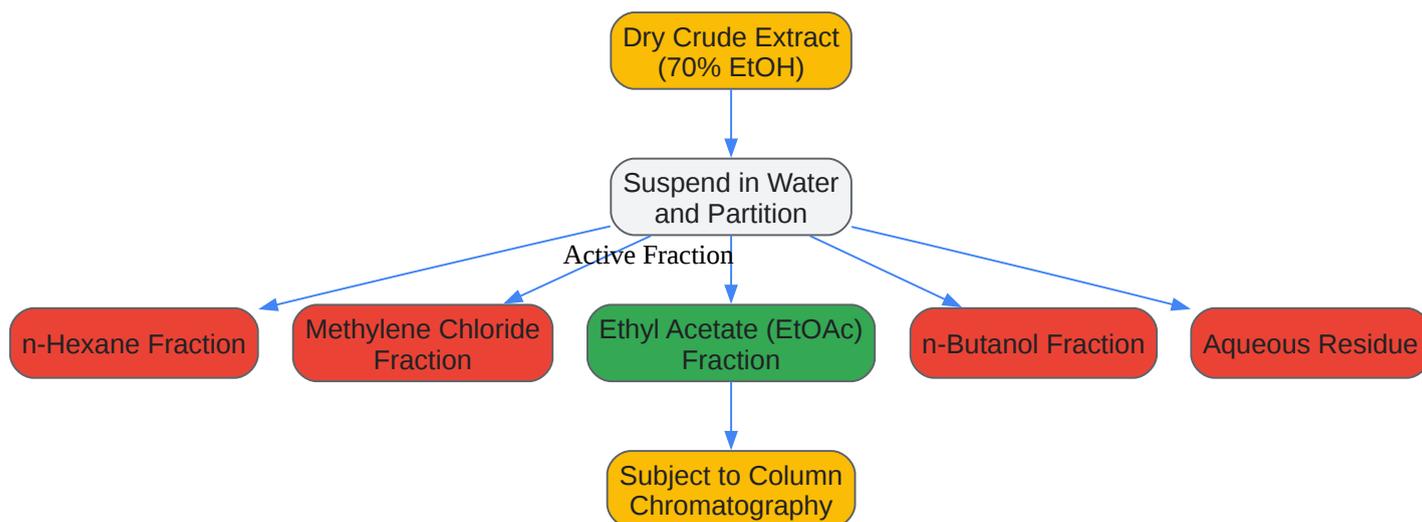
The initial steps involve preparing the plant material and performing a crude extraction to obtain the initial extract for further fractionation.

Step	Description	Key Parameters & Specifications
1. Plant Material	Use dried leaves of <i>Stauntonia hexaphylla</i> (Thunb.) Decne.	A voucher specimen should be deposited for authentication [1].
2. Solid-Liquid Extraction	Macerate 1 kg of dried leaves in 70% ethanol (aqueous).	Use 2 liters of solvent, repeat twice for 2 hours each at room temperature [1].
3. Extract Processing	Combine and filter the ethanolic solutions.	Concentrate the filtrate to dryness <i>in vacuo</i> at 40°C to obtain a dry crude extract [1].

Bioactivity-Guided Fractionation

The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity. The ethyl acetate (EtOAc) fraction has been identified as the most active and is targeted for further

separation [1] [2].



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Bioactivity-guided fractionation isolates **Calceolarioside B** from *S. hexaphylla* extract [1].

Final Purification of Calceolarioside B

The active EtOAc fraction is subjected to size-exclusion chromatography to isolate the pure compound [1].

Step	Description	Key Parameters & Specifications
1. Column Chromatography	Load 3.0 g of the active EtOAc fraction onto a Sephadex LH-20 column.	Use 100% methanol (MeOH) as the eluent. Collect fractions [1].
2. Fraction Pooling	Combine fractions based on chemical similarity (e.g., TLC analysis).	Yields several pooled fractions (e.g., SHLFs 1-8) [1].

Step	Description	Key Parameters & Specifications
3. Further Purification	Subject specific pooled fractions to a second Sephadex LH-20 column.	For some fractions, use MeOH-H ₂ O (e.g., 4:1 or 1:1, v/v) as the eluent [1].
4. Obtain Pure Compound	Collect and evaporate fractions containing Calceolarioside B.	The final product is a yellow-orange powder [3]. Reported yield: ~23.9 mg from 3g of EtOAc fraction [1].

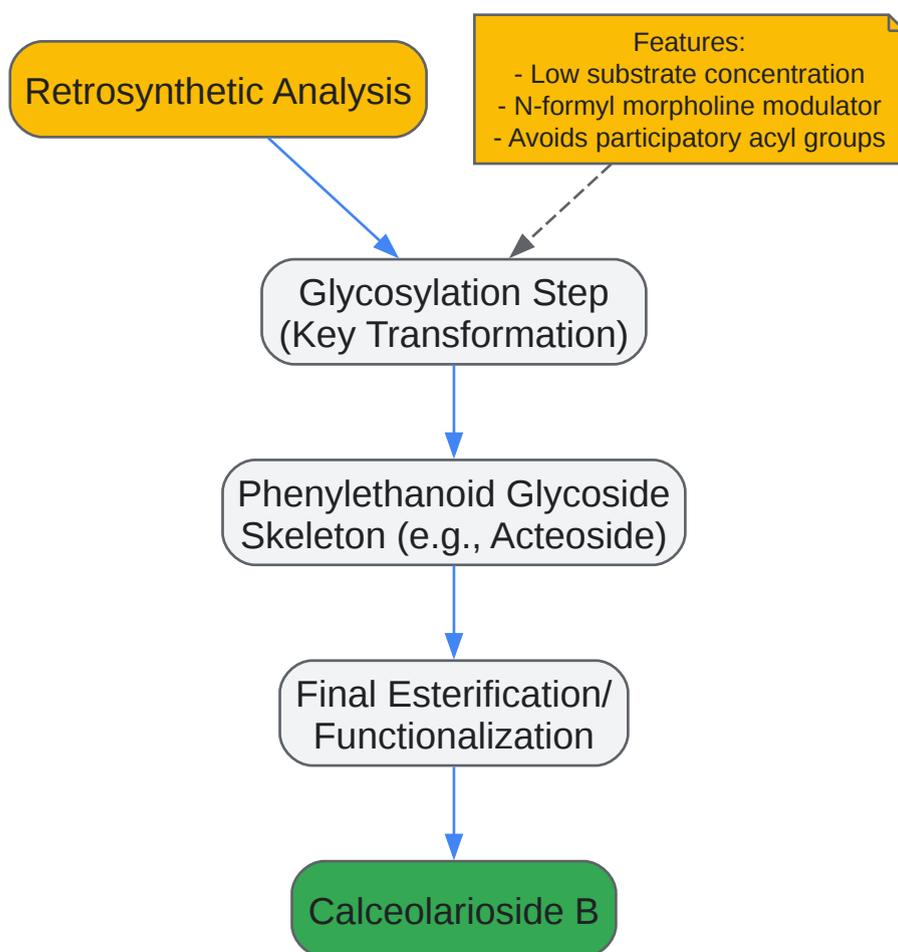
Quantitative Bioactivity Data

Calceolarioside B shows significant activity in assays relevant to diabetic complications, primarily due to its aldose reductase inhibitory and antioxidant effects [4] [1] [2].

Bioassay	Key Result (IC ₅₀)	Experimental Protocol Summary	Positive Control (IC ₅₀)
Rat Lens Aldose Reductase (RLAR) Inhibition 23.99 μ M [4] [1] [2] 1. Enzyme Prep: Supernatant from SD rat lens homogenate. 2. Reaction Mix: 135 mM sodium phosphate buffer (pH 6.2), 0.1 mM NADPH, 10 mM DL-glyceraldehyde, sample, 0.1 mg RLAR protein. 3. Measurement: Monitor NADPH oxidation at 340 nm for 5 min [1]. Quercetin (5.48 μ M) [1] DPPH Radical Scavenging 94.60 μ M [4] [1] [2] 1. Reaction Mix: 60 μ M DPPH in methanol, add sample. 2. Incubation: 30 min in dark at room temp. 3. Measurement: Measure absorbance at 520 nm [1]. L-Ascorbic Acid (9.58 μ M) [1]			

Synthetic Strategy and Additional Research

For a reliable supply beyond plant isolation, a general synthetic strategy has been published.



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*General synthetic route for phenylethanoid glycosides like **Calceolarioside B** [3].*

The strategy constructs the core phenylethanoid glycoside structure through low-concentration and modulated glycosylation methods. This approach avoids participatory acyl protecting groups incompatible with the target molecule's ester function, enabling successful synthesis of **Calceolarioside B** and related compounds [3].

Practical Research Notes

- **Chemical Properties:** **Calceolarioside B** (CAS 105471-98-5) has the molecular formula $C_{23}H_{26}O_{11}$ and a molecular weight of 478.45 g/mol [4] [3]. It is soluble in DMSO and methanol [3].
- **Commercial Availability:** The compound is available from chemical suppliers (e.g., AbMole, BioCrick) for use as an analytical standard or in bioactivity assays [5] [3].

- **Brother Compound Source:** **Calceolarioside B** has also been identified as a characteristic constituent in *Stauntonia brachyanthera*, a potential succedaneum for *Akebia caulis* [6].

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